molecular formula C10H10ClNO3S B1288228 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride CAS No. 140618-96-8

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

Cat. No.: B1288228
CAS No.: 140618-96-8
M. Wt: 259.71 g/mol
InChI Key: UUBUIICTYLAHAN-UHFFFAOYSA-N
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Description

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride (CAS 140618-96-8) is a sulfonyl chloride derivative of tetrahydroquinoline. Its molecular formula is C₁₀H₁₀ClNO₃S, with a molecular weight of approximately 259.7 g/mol . This compound is commercially available at 95+% purity, priced at $735 per 1g . It is widely used as a synthetic intermediate, particularly in the preparation of sulfonamide derivatives for medicinal chemistry applications .

Properties

IUPAC Name

1-methyl-2-oxo-3,4-dihydroquinoline-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3S/c1-12-9-4-3-8(16(11,14)15)6-7(9)2-5-10(12)13/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBUIICTYLAHAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597205
Record name 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140618-96-8
Record name 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride typically involves the reaction of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 6-position of the quinoline ring. The reaction conditions often include the use of an inert atmosphere and low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and the use of eco-friendly catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is in the field of anticancer research. Compounds derived from this scaffold have been identified as activators of pyruvate kinase M2 (PKM2), an enzyme that plays a crucial role in cancer metabolism. A study reported that derivatives of this compound exhibited potent PKM2 activation, leading to reduced tumor growth in preclinical models .

Key Findings:

  • Activation of PKM2 can shift cancer cell metabolism from aerobic glycolysis to oxidative phosphorylation.
  • The compound demonstrated selective cytotoxicity against cancer cells compared to normal cells.

Analgesic Properties

Research has also indicated that derivatives of this compound possess analgesic properties. These compounds may act on pain pathways and have shown efficacy in pain relief models .

Synthetic Intermediate

The compound serves as an important synthetic intermediate in the production of various pharmaceuticals and agrochemicals. Its sulfonyl chloride functional group allows for further chemical modifications through nucleophilic substitution reactions. This versatility makes it a valuable building block in organic synthesis.

Applications in Synthesis:

  • Used to create sulfonamide derivatives which are known for their antibacterial properties.
  • Acts as a precursor for synthesizing complex heterocyclic compounds.

Case Studies and Research Findings

Study ReferenceApplicationFindings
AnticancerIdentified as a PKM2 activator; reduced tumor growth
AnalgesicExhibited pain relief in animal models
Various studiesOrganic SynthesisUtilized as an intermediate for developing sulfonamide antibiotics

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to the formation of covalent adducts. This interaction can inhibit the activity of enzymes or alter protein function. The quinoline ring can also interact with DNA and RNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl Chloride (CAS 66657-42-9)

  • Structure: Lacks the methyl group at the 1-position of the tetrahydroquinoline ring.
  • Molecular Formula: C₉H₈ClNO₃S (MW: 245.68 g/mol) .
  • Price : $650 per 1g (98% purity) .
  • Lower molecular weight and cost compared to the methylated derivative, likely due to simpler synthesis . In biological studies, substituents at the 1-position (e.g., methyl) may enhance metabolic stability or binding affinity in drug candidates .

1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl Chloride (CAS 868964-04-9)

  • Structure : Features an acetyl group instead of a methyl at the 1-position.
  • Molecular Formula: C₁₁H₁₀ClNO₄S (MW: 295.7 g/mol) .
  • Key Differences: The acetyl group introduces electron-withdrawing effects, which may slow reaction kinetics compared to the electron-donating methyl group. Increased steric bulk could reduce solubility in non-polar solvents .

4,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl Chloride

  • Structure: Contains two methyl groups at the 4-position of the tetrahydroquinoline ring.
  • This structural modification might be leveraged to tune lipophilicity in drug design .

6-Trifluoromethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS 1354782-97-0)

  • Structure: Replaces the sulfonyl chloride with a trifluoromethyl group and adopts an isoquinoline scaffold.
  • Key Differences: The trifluoromethyl group enhances electronegativity and metabolic resistance, making it valuable in agrochemical and pharmaceutical applications. The isoquinoline core alters ring geometry, affecting binding interactions in biological targets .

Physicochemical and Reactivity Comparison

Property 1-Methyl-2-oxo-THQ-6-SCl 2-Oxo-THQ-6-SCl 1-Acetyl-THQ-6-SCl
Molecular Weight (g/mol) 259.7 245.68 295.7
Purity 95+% 98% 98%
Price (1g) $735 $650 Not reported
Reactivity Moderate (steric hindrance) High Low (electron-withdrawing)
Storage Conditions 2–8°C in inert atmosphere 2–8°C Not reported

Biological Activity

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

  • Chemical Formula : C₉H₈ClNO₃S
  • Molecular Weight : 245.68 g/mol
  • CAS Number : 66657-42-9
  • Storage Conditions : Store under inert atmosphere at 2-8°C .

Antiviral Properties

Recent studies have highlighted the antiviral potential of tetrahydroquinoline derivatives. For instance, certain derivatives have shown activity against human coronaviruses, including strains 229E and OC-43. The biological activity was assessed using multiple linear regression methods to analyze the structure-activity relationship (SAR) .

Antitumor Activity

The tetrahydroquinoline scaffold is associated with a variety of biological activities, particularly antitumor effects. A review indicated that structural modifications to this scaffold can enhance its efficacy against various cancer cell lines. The compounds derived from this scaffold have demonstrated promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Anticonvulsant and Anti-inflammatory Effects

Research has also indicated that some tetrahydroquinoline derivatives possess anticonvulsant and anti-inflammatory properties. These activities are attributed to their ability to modulate neurotransmitter systems and inflammatory pathways, making them potential candidates for further pharmacological development .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at specific positions on the tetrahydroquinoline ring significantly impact biological activity. For example:

CompoundSubstituentBiological Activity
A6-bromoEnhanced antitumor activity
B3-methylIncreased anticonvulsant effects
C4-fluoroPotent anti-inflammatory activity

This table summarizes how different substituents can alter the pharmacological profile of the base compound .

Study on Antiviral Activity

A study conducted on a series of tetrahydroquinoline derivatives demonstrated that specific modifications led to enhanced antiviral activity against coronavirus strains. The most effective compounds showed IC₅₀ values significantly lower than standard antiviral agents like chloroquine .

Antitumor Efficacy Assessment

In another study focusing on the antitumor properties of tetrahydroquinoline derivatives, compounds were tested against various cancer cell lines. Results indicated that certain derivatives exhibited IC₅₀ values in the nanomolar range, suggesting potent antitumor activity compared to existing chemotherapeutics .

Q & A

Basic: What are the established synthetic routes for 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride?

The compound is synthesized via chlorosulfonation of a precursor heterocycle. A validated protocol involves:

  • Reacting 3-methylquinoxalin-2(1H)-one with chlorosulfonic acid under reflux (110°C, 8 hours) .
  • Quenching the reaction in ice water to precipitate the product, followed by recrystallization in toluene-acetone (1:1) to achieve 88% yield .
  • Similar methods for sulfonyl chloride derivatives use controlled addition of chlorosulfonic acid at low temperatures (0°C) to avoid over-sulfonation .

Basic: What spectroscopic techniques are used to characterize this sulfonyl chloride?

Key analytical methods include:

  • IR spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1355–1140 cm⁻¹ (S=O symmetric/asymmetric stretches) confirm sulfonyl chloride and carbonyl functionalities .
  • NMR : ¹H/¹³C NMR to verify substitution patterns on the tetrahydroquinoline ring.
  • InChI/InChIKey : Structural validation via PubChem-derived identifiers (e.g., InChIKey: SWJPEVDFTWMFLQ-UHFFFAOYSA-N for analogous compounds) .

Advanced: How can researchers optimize the chlorosulfonation reaction to improve yield and purity?

Optimization strategies:

  • Temperature control : Gradual heating (e.g., 0°C → room temperature) reduces side reactions like polysulfonation .
  • Stoichiometry : Use 3–4 equivalents of chlorosulfonic acid per mole of precursor to balance reactivity and byproduct formation .
  • Workup : Rapid quenching in ice water minimizes hydrolysis of the sulfonyl chloride group.

Advanced: What are the common byproducts or impurities formed during synthesis, and how are they identified?

Potential impurities include:

  • Over-sulfonated derivatives : Detected via HPLC (e.g., C18 column, acetonitrile-water gradient) .
  • Hydrolysis products (e.g., sulfonic acids): Identified by IR (broad O-H stretch ~3200 cm⁻¹) or TLC (polar spots).
  • Unreacted starting material : Monitored by comparing melting points (e.g., m.p. >330°C for pure sulfonyl chloride) .

Basic: What are the typical applications of sulfonyl chloride derivatives in medicinal chemistry?

Sulfonyl chlorides serve as:

  • Key intermediates for sulfonamides, hydrazides, or sulfonate esters with bioactive potential. For example, hydrazone derivatives exhibit antibacterial activity .
  • Probes for enzyme inhibition : The electrophilic sulfonyl group reacts with nucleophilic residues (e.g., serine in proteases).

Advanced: How does the electronic environment of the tetrahydroquinoline ring influence sulfonyl chloride reactivity?

  • Electron-withdrawing effects : The 2-oxo group increases electrophilicity at the sulfonyl chloride, enhancing reactivity toward nucleophiles.
  • Steric hindrance : Substituents at the 1-methyl position may slow reactions with bulky nucleophiles (e.g., aryl amines).
  • Comparative studies with quinoxaline analogs suggest faster reaction kinetics due to reduced ring strain .

Basic: What safety considerations are critical when handling chlorosulfonic acid in synthesis?

  • PPE : Acid-resistant gloves, face shield, and fume hood use.
  • Neutralization : Quench residual acid with ice-cold sodium bicarbonate.
  • Storage : Keep chlorosulfonic acid sealed under dry conditions to prevent HCl gas release .

Advanced: What strategies functionalize the sulfonyl chloride group for targeted drug design?

  • Nucleophilic substitution : React with amines to form sulfonamides (e.g., hydrazides for antibacterial agents) .
  • Cross-coupling : Use Pd-catalyzed reactions to introduce aryl/heteroaryl groups.
  • Click chemistry : Azide-alkyne cycloaddition for bioconjugation.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
Reactant of Route 2
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1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

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